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Tungsten carbide - 11130-73-7; 12070-12-1

Tungsten carbide

Catalog Number: EVT-7933568
CAS Number: 11130-73-7; 12070-12-1
Molecular Formula: C.W
WC
CW
Molecular Weight: 195.85 g/mol
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Product Introduction

Description

Tungsten carbide is a ceramic material renowned for its exceptional hardness, wear resistance, and high melting point. It is a compound of tungsten and carbon with the chemical formula WC. While naturally occurring WC exists, it is extremely rare. Industrially, WC is synthesized through powder metallurgy techniques. []

WC finds extensive use in material science and engineering due to its unique combination of properties. These properties make it suitable for a wide range of applications, including cutting tools, wear-resistant parts, and structural components for harsh environments. []

Source and Classification

Tungsten carbide is classified as a transition metal carbide. It is derived from tungsten, which is a transition metal, and carbon, a non-metal. The compound can exist in several forms, including hexagonal and cubic structures, depending on the synthesis conditions. Tungsten carbide is often found in nature as the mineral scheelite but is primarily produced synthetically for industrial use.

Synthesis Analysis

Methods of Synthesis

Tungsten carbide can be synthesized through various methods:

  1. High-Temperature Synthesis: Traditional methods involve heating tungsten powder with carbon sources at high temperatures (typically above 1,400 °C) to facilitate the reaction:
    W+CWC\text{W}+\text{C}\rightarrow \text{WC}
  2. Spark Plasma Sintering: This method involves applying pressure and electrical pulses to tungsten and carbon mixtures, resulting in rapid densification and formation of tungsten carbide with improved microstructural properties .
  3. Hydrothermal Method: Tungsten carbide nanoparticles can also be synthesized using hydrothermal techniques, which involve aqueous solutions under high temperature and pressure conditions, leading to controlled particle size and morphology .
  4. Sustainable Approaches: Recent studies have explored environmentally friendly methods using renewable biopolymers as carbon sources, significantly reducing the energy requirements for synthesis .

Technical Details

The choice of synthesis method affects the microstructure, particle size, and purity of tungsten carbide produced. For instance, spark plasma sintering allows for finer grain structures compared to traditional high-temperature methods due to its rapid processing time .

Molecular Structure Analysis

Structure

Tungsten carbide predominantly crystallizes in two forms:

  • Cubic Form: This structure is stable at higher temperatures and is often referred to as the "WC" phase.
  • Hexagonal Form: Known as "W2C," this phase appears at lower temperatures.

Data

The cubic form of tungsten carbide has a face-centered cubic lattice structure with a lattice parameter of approximately 0.291 nm. The hexagonal form exhibits different lattice parameters due to its unique arrangement of atoms.

Chemical Reactions Analysis

Reactions

Tungsten carbide participates in various chemical reactions:

  • Formation Reaction: As mentioned earlier, the formation reaction involves the direct combination of tungsten and carbon at elevated temperatures.
  • Decomposition: At extremely high temperatures or in reactive environments, tungsten carbide can decompose into tungsten metal and carbon.

Technical Details

The stability of tungsten carbide under high temperatures makes it suitable for applications in environments that would typically degrade other materials.

Mechanism of Action

Process

The mechanism of action for tungsten carbide primarily involves its interaction with other materials during machining or wear processes. Its hardness allows it to maintain structural integrity while cutting or grinding softer materials.

Data

The coefficient of friction for tungsten carbide against steel varies depending on surface treatments but generally ranges from 0.37 to 0.62, indicating its effectiveness as a wear-resistant material .

Physical and Chemical Properties Analysis

Physical Properties

  • Hardness: Tungsten carbide ranks around 9 on the Mohs scale.
  • Density: Approximately 15 g/cm³.
  • Melting Point: About 2,870 °C.

Chemical Properties

  • Reactivity: Tungsten carbide is relatively inert but can react with strong oxidizers at elevated temperatures.
  • Thermal Conductivity: Exhibits good thermal conductivity due to its metallic nature.

Relevant analyses show that the mechanical properties can be tailored through various synthesis methods, impacting applications in cutting tools and wear-resistant coatings.

Applications

Tungsten carbide finds extensive use in various scientific and industrial applications:

  • Cutting Tools: Utilized in drills, saws, and milling tools due to its hardness.
  • Mining Equipment: Employed in drill bits and other mining machinery.
  • Aerospace Components: Used in parts requiring high strength-to-weight ratios.
  • Jewelry Manufacturing: Increasingly popular for making durable rings due to its aesthetic appeal and scratch resistance.
Synthesis Methodologies and Process Optimization

Advanced Manufacturing Techniques for Ultrafine WC Powder Production

Hydrothermal Carbonization (HTC) and Temperature-Programmed Reduction-Carburization (TPRC) Synergy

HTC leverages subcritical water (180–250°C, 2–10 MPa) to convert organic precursors into hydrochars with high aromaticity and mesoporous structures. When applied to tungsten sources, HTC facilitates precursor homogenization and reduces particle agglomeration. Subsequent TPRC under controlled atmospheres enables precise phase transformation. For example, vacuum atmospheres during carbothermal reduction lower onset reaction temperatures to 599–794°C (vs. 900–1,200°C in argon), yielding WC nanopowders with average sizes of 82 nm at 1,100°C [1]. This synergy minimizes intermediate phases like WO₂.₇₂ and WO₂ (Magnéli phases), directly enhancing particle uniformity [6].

Mechanochemical Synthesis and Ball Milling Parameter Optimization

Mechanochemical synthesis utilizes high-energy ball milling to induce solid-state reactions between tungsten oxides and carbon precursors. Key parameters include:

  • Ball-to-powder ratio: 10:1–20:1
  • Milling time: 5–20 hours
  • Ball diameter: 16–32 mmOptimization reduces WC synthesis temperatures to 500–800°C by generating metastable intermediates through mechanical activation. However, contamination from milling bodies (e.g., iron) remains a challenge, requiring post-synthesis leaching. Regression models confirm that optimal milling refines grain sizes below 2 µm with free carbon content under 0.1% [5] [6].

Plasma-Assisted and Laser-Driven Carburization Processes

Non-equilibrium techniques like pulse electrolysis in NaF–KF molten salts at 800°C (1,073 K) enable in-situ WC deposition from spent carbide scraps. Plasma spheroidization produces metastable W₁₋ₓC phases with exceptional hardness (2,800–3,500 HV), though thermal instability limits high-temperature applications. Laser-driven methods offer localized carburization but face scalability hurdles due to energy intensity and process control complexities [4] [9].

Table 1: Advanced Ultrafine WC Powder Synthesis Techniques

MethodKey ParametersParticle SizeAdvantages
HTC-TPRCVacuum, 1,100°C, 5h82 nmHomogeneous particles, lower temperature
MechanochemicalBall dia. 32 mm, 20 h milling< 2 µmLow energy, oxide precursors
Plasma ElectrolysisNaF–KF, 800°C, pulse currentSub-100 nmSpent scrap valorization

Scalability Challenges in Industrial-Scale WC Synthesis

Industrial production faces intrinsic trade-offs between particle refinement and process scalability:

  • Vapor-phase methods (e.g., chemical vapor deposition) yield high-purity nanopowders but suffer from low throughput and precursor costs [6].
  • Solid-state carburization requires temperatures exceeding 1,400°C, leading to energy-intensive operations and grain growth [9].
  • Recycling constraints: Contaminants (oils, coatings, steel shanks) in scrap WC complicate direct reuse. The zinc process embrittles cobalt binders at 900–1,000°C but cannot control recovered WC grain size [8].

Table 2: Scalability Challenges in WC Synthesis Methods

Synthesis RouteScalability BarrierIndustrial Impact
Carbothermal ReductionHigh energy demand (>1,400°C)40% higher CO₂ emissions vs. recycling
Vapor-Phase CVDLow yield, expensive precursorsLimited to niche applications
Scrap RecyclingContamination sensitivity70% energy savings but <20% scrap reuse

Green Synthesis Paradigms: Waste Minimization and Energy Efficiency

Waste Valorization: Hydrothermal co-carbonization (Co-HTC) of sewage sludge (SS) with biomass wastes (e.g., peanut shells) enhances hydrochar fuel quality. Blending SS:PS (peanut shell) at 1:3 elevates higher heating values (HHV) to 21.72 MJ/kg—comparable to lignite—while sequestering heavy metals [3] [7].

Energy-Efficient Electrolysis: Molten-salt electrolysis at 800°C converts spent WC to high-purity powder with 60% lower energy than conventional reduction. Pulse currents suppress side reactions, achieving near-stoichiometric WC [4].

Renewable Integration: Solar-thermal plasma reactors show potential for decarbonizing high-temperature carburization, though commercial systems remain nascent.

Properties

CAS Number

11130-73-7; 12070-12-1

Product Name

Tungsten carbide

IUPAC Name

methanidylidynetungsten(1+)

Molecular Formula

C.W
WC
CW

Molecular Weight

195.85 g/mol

InChI

InChI=1S/C.W/q-1;+1

InChI Key

UONOETXJSWQNOL-UHFFFAOYSA-N

SMILES

[C-]#[W+]

Solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
Solubility in water: none

Canonical SMILES

[C-]#[W+]

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